molecular formula C13H21N3S B15045159 Methyl 1-adamantyl ketone thiosemicarbazone

Methyl 1-adamantyl ketone thiosemicarbazone

Cat. No.: B15045159
M. Wt: 251.39 g/mol
InChI Key: KJYYVKYSBVQXBM-OVCLIPMQSA-N
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Description

Methyl 1-adamantyl ketone thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones, which are known for their diverse biological activities. Thiosemicarbazones are formed by the condensation of thiosemicarbazide with aldehydes or ketones. The incorporation of the adamantyl group into the molecular structure often enhances the biological activity of the compound due to its unique properties, such as good fat solubility and increased membrane permeability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-adamantyl ketone thiosemicarbazone typically involves the reaction of methyl 1-adamantyl ketone with thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-adamantyl ketone thiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazide derivatives .

Mechanism of Action

The mechanism of action of methyl 1-adamantyl ketone thiosemicarbazone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it has been shown to inhibit the activity of ribonucleotide reductase, an enzyme crucial for DNA synthesis, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: Methyl 1-adamantyl ketone thiosemicarbazone stands out due to the combined presence of the adamantyl group and the thiosemicarbazone moiety. This unique combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

Molecular Formula

C13H21N3S

Molecular Weight

251.39 g/mol

IUPAC Name

[(E)-1-(1-adamantyl)ethylideneamino]thiourea

InChI

InChI=1S/C13H21N3S/c1-8(15-16-12(14)17)13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-7H2,1H3,(H3,14,16,17)/b15-8+

InChI Key

KJYYVKYSBVQXBM-OVCLIPMQSA-N

Isomeric SMILES

C/C(=N\NC(=S)N)/C12CC3CC(C1)CC(C3)C2

Canonical SMILES

CC(=NNC(=S)N)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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